

Application Notes and Protocols: Synthesis and Application of a Potent Dynein Inhibitor

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Compound of Interest		
Compound Name:	Divin	
Cat. No.:	B1662691	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytoplasmic dynein is a molecular motor protein essential for various cellular processes, including intracellular transport, cell division, and neuronal function. Its inhibition has become a key area of research for understanding these fundamental processes and for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders. While the synthesis protocol for a compound specifically named "**Divin**" is not available in the public scientific literature, this document provides a detailed protocol for the synthesis and application of Dynapyrazole A, a potent and well-characterized dynein inhibitor. Dynapyrazole A was developed from the ciliobrevin scaffold and exhibits improved potency and a distinct mode of action, making it a valuable tool for studying dynein function.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of Dynapyrazole A and its precursor, Ciliobrevin D.



Compound	Synthesis Step	Starting Materials	Reagents and Conditions	Yield (%)
Intermediate 1	2-Chloromethyl- 7- chloroquinazolin- 4(3H)-one	4- Chloroanthranilic acid	Chloroacetyl chloride, Reflux	Not Specified
Intermediate 2	7-Chloro-2- (iodomethyl)quin azolin-4(3H)-one	2-Chloromethyl- 7- chloroquinazolin- 4(3H)-one	Sodium iodide, Acetone, Reflux	Not Specified
Intermediate 3	5-Amino-1-(2,4- dichlorophenyl)-1 H-pyrazole-4- carbonitrile	Ethoxymethylene malononitrile, 2,4- Dichlorophenylhy drazine	Ethanol, Reflux	64%
Dynapyrazole A	Final Product	Intermediate 2, Intermediate 3	Potassium carbonate, DMF, 60 °C	Not Specified



Compound	Target	Assay	IC50 Value	Reference
Dynapyrazole A	Dynein 1	Microtubule Gliding	2.3 ± 1.4 μM	[1]
Ciliobrevin D	Dynein 1	Microtubule Gliding	15 ± 2.9 μM	[1]
Dynapyrazole A	Dynein 2	Microtubule Gliding	2.6 ± 1.3 μM	
Ciliobrevin D	Dynein 2	Microtubule Gliding	20 ± 1.0 μM	
Dynapyrazole A	Hedgehog Signaling	Gli-driven Luciferase	1.9 ± 0.6 μM	[1]
Ciliobrevin D	Hedgehog Signaling	Gli-driven Luciferase	15.5 ± 3 μM	[1]

Experimental ProtocolsSynthesis of Dynapyrazole A

This protocol describes a potential synthetic route to Dynapyrazole A based on published reaction schemes for analogous compounds. Researchers should optimize conditions as necessary.

Step 1: Synthesis of 2-(Chloromethyl)-7-chloroquinazolin-4(3H)-one (Intermediate 1)

- To a solution of 4-chloroanthranilic acid in a suitable solvent (e.g., dioxane or toluene), add chloroacetyl chloride dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 2-(chloromethyl)-7-chloroquinazolin-4(3H)-one.



Step 2: Synthesis of 7-Chloro-2-(iodomethyl)quinazolin-4(3H)-one (Intermediate 2)

- Dissolve 2-(chloromethyl)-7-chloroquinazolin-4(3H)-one in acetone.
- Add sodium iodide and heat the mixture to reflux.
- · Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture and filter to remove the sodium chloride precipitate.
- Evaporate the acetone and purify the resulting crude product to yield 7-chloro-2-(iodomethyl)quinazolin-4(3H)-one.

Step 3: Synthesis of 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate 3)

- A mixture of ethoxymethylenemalononitrile and 2,4-dichlorophenylhydrazine in ethanol is heated at reflux for 1 hour.[2]
- Cool the reaction mixture to room temperature.
- The product will precipitate out of the solution.
- Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. The reported yield for a similar reaction is 64%.

Step 4: Synthesis of Dynapyrazole A

- To a solution of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile in dimethylformamide (DMF), add potassium carbonate.
- Add 7-chloro-2-(iodomethyl)quinazolin-4(3H)-one to the mixture.
- Heat the reaction mixture at 60 °C and monitor by TLC.
- After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).



- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain Dynapyrazole A.

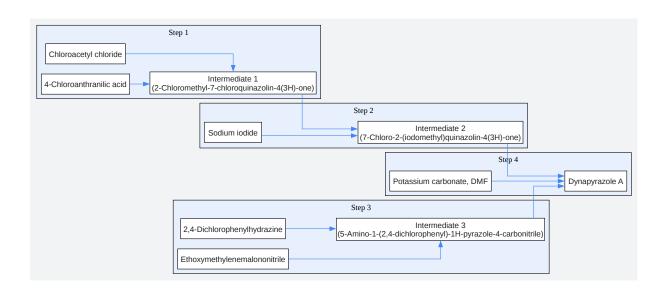
Microtubule Gliding Assay for Dynein Inhibition

This assay is used to determine the effect of inhibitors on dynein motor activity.

- Prepare a flow chamber by attaching a coverslip to a microscope slide.
- Coat the inside of the chamber with an antibody against the motor domain of dynein.
- Introduce a solution containing purified dynein motor domains and allow them to bind to the antibody-coated surface.
- Block any remaining non-specific binding sites with a solution of casein.
- Introduce a solution of taxol-stabilized, fluorescently labeled microtubules in a motility buffer containing ATP and the dynein inhibitor (e.g., Dynapyrazole A) at various concentrations.
- Observe the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.
- Record time-lapse movies and analyze the velocity of microtubule gliding.
- Plot the microtubule velocity as a function of inhibitor concentration to determine the IC50 value.

Visualizations

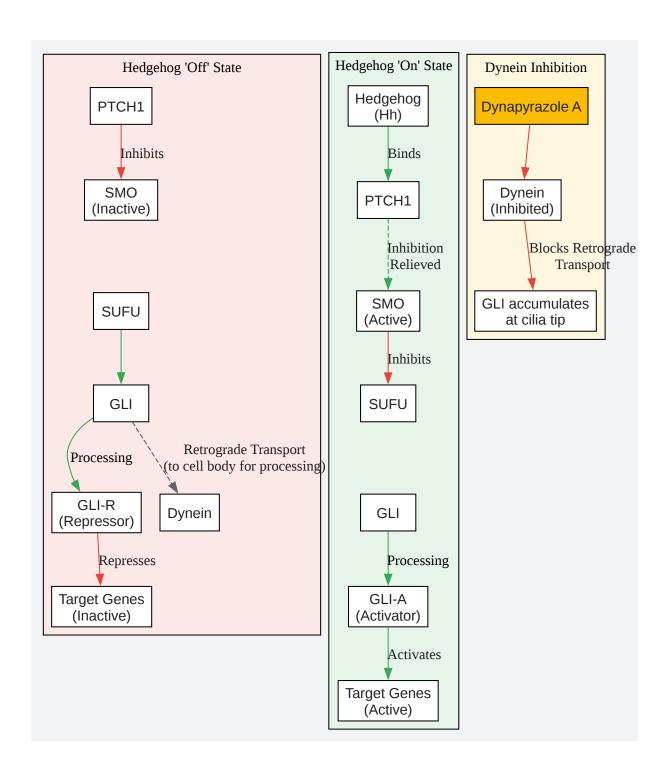




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Caption: Synthesis workflow for Dynapyrazole A.





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Caption: Hedgehog signaling pathway and the effect of dynein inhibition.



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